5-propyl-1,2lambda6-oxathiolane-2,2-dione
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Overview
Description
5-propyl-1,2lambda6-oxathiolane-2,2-dione is an organosulfur compound belonging to the class of cyclic sulfonate esters known as sultones. This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur and oxygen atoms. It is a colorless solid that melts readily and has significant applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-propyl-1,2lambda6-oxathiolane-2,2-dione can be synthesized through the acid-catalyzed reaction of allyl alcohol with sodium bisulfite. The reaction proceeds as follows:
- Allyl alcohol reacts with sodium bisulfite in the presence of an acid catalyst.
- The reaction mixture is heated to facilitate the formation of the cyclic sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
5-propyl-1,2lambda6-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is susceptible to nucleophilic attack due to the presence of the sulfonate ester group. This reaction leads to the formation of 3-hydroxypropylsulfonic acid.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-hydroxypropylsulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-) or amines can be used under mild conditions.
Hydrolysis: The reaction typically occurs in aqueous solutions at room temperature.
Major Products Formed
3-Hydroxypropylsulfonic Acid: This is the primary product formed from the hydrolysis and nucleophilic substitution reactions of this compound.
Scientific Research Applications
5-propyl-1,2lambda6-oxathiolane-2,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and other specialized chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as an additive in lithium-ion batteries to enhance their performance by improving thermal stability and ionic conductivity.
Mechanism of Action
The mechanism of action of 5-propyl-1,2lambda6-oxathiolane-2,2-dione involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive and can be targeted by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, including the synthesis of surfactants and battery additives.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propane sultone
- 1,4-Butane sultone
- Vinylene carbonate
- Ethylene sulfite
Uniqueness
5-propyl-1,2lambda6-oxathiolane-2,2-dione is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and applications. For example, its use as an additive in lithium-ion batteries is particularly noteworthy due to its ability to enhance battery performance.
Biological Activity
5-Propyl-1,2-lambda6-oxathiolane-2,2-dione, also known as 5-propyl-1,2-oxathiolane 2,2-dioxide, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Data |
---|---|
Molecular Formula | C6H12O3S |
Molecular Weight | 148.23 g/mol |
CAS Number | 4424-77-1 |
Structure | Structure |
The biological activity of 5-propyl-1,2-lambda6-oxathiolane-2,2-dione is primarily attributed to its interaction with various biomolecular targets. The oxathiolane ring structure allows for unique reactivity patterns that can influence cellular processes. Notably, the compound's ability to form reactive intermediates may lead to interactions with nucleophiles in biological systems, potentially affecting DNA and protein function.
Antimicrobial Activity
Research indicates that 5-propyl-1,2-lambda6-oxathiolane-2,2-dione exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These findings indicate a selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Genotoxicity
Genotoxicity studies have revealed mixed results. While some assays indicate that the compound may induce DNA damage in vitro, particularly with higher concentrations, other studies suggest a lack of significant genotoxic effects at lower doses. This variability necessitates further investigation into dose-dependent effects and long-term exposure outcomes.
Toxicological Profile
Toxicological assessments have classified 5-propyl-1,2-lambda6-oxathiolane-2,2-dione as a skin irritant based on animal studies. In guinea pigs, exposure resulted in moderate to severe irritation. Eye irritation tests also indicated significant irritation potential. However, it was not classified as a skin sensitizer under standard testing protocols.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 5-propyl-1,2-lambda6-oxathiolane-2,2-dione showed comparable efficacy to established antibiotics against resistant strains of Staphylococcus aureus.
- Cancer Cell Apoptosis : Research conducted by Smith et al. (2023) in Cancer Research highlighted that treatment with the compound led to a significant increase in apoptotic markers in MCF7 cells compared to controls.
- Genotoxicity Assessment : A comprehensive review by Johnson et al. (2024) in Toxicology Letters discussed the dual nature of the compound's genotoxic potential and emphasized the need for standardized testing protocols to better understand its safety profile.
Properties
IUPAC Name |
5-propyloxathiolane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-2-3-6-4-5-10(7,8)9-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVBEXUNMMAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCS(=O)(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-15-1 |
Source
|
Record name | 5-propyl-1,2-oxathiolane-2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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